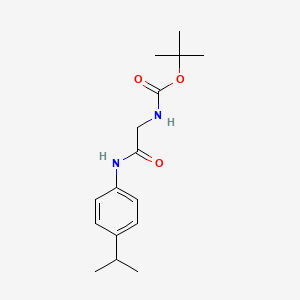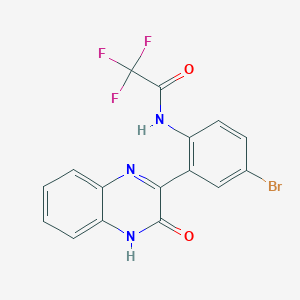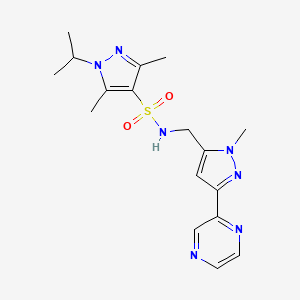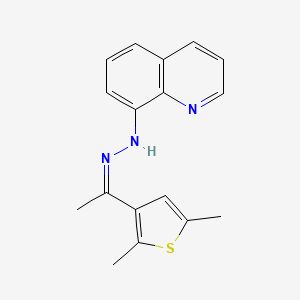
1,1-Dimethyl-4-methylidenecyclohexane
Vue d'ensemble
Description
“1,1-Dimethyl-4-methylidenecyclohexane” is a chemical compound with the molecular formula C9H16 . It has a molecular weight of 124.23 . The compound is liquid in its physical form .
Molecular Structure Analysis
The IUPAC name of the compound is 1,1-dimethyl-4-methylenecyclohexane . The InChI code for the compound is 1S/C9H16/c1-8-4-6-9(2,3)7-5-8/h1,4-7H2,2-3H3 .Physical And Chemical Properties Analysis
The compound “1,1-Dimethyl-4-methylidenecyclohexane” is a liquid . It has a molecular weight of 124.23 . The storage temperature is 4 .Applications De Recherche Scientifique
Syntheses and Spectroscopic Investigations
1,1-Dimethyl-4-methylidenecyclohexane is involved in the synthesis of related compounds. For instance, 1,4-dimethylidenecyclohexanes, which share a structural similarity, have been synthesized and investigated using photoelectron spectroscopy to study the interaction of exocyclic methylidene groups. This research has provided valuable insights into the energy differences within these compounds (Chou et al., 1995).
Catalytic Synthesis
The compound also finds application in catalytic synthesis. For example, a study demonstrated the synthesis of 1,1-disubstituted-2,6-diarylcyclohexane-4-ones through a double Michael addition catalyzed by KF/basic alumina under ultrasound irradiation. This method provides an efficient and quick way to obtain these compounds, showcasing the utility of 1,1-dimethyl-4-methylidenecyclohexane-related structures in chemical synthesis (Li et al., 2005).
Structural and Thermodynamic Studies
Further, the spatial structures of mono- and disubstituted 1,1-dimethoxycyclohexanes (which are structurally related to 1,1-dimethyl-4-methylidenecyclohexane) have been studied using NMR spectroscopy. Such studies contribute to understanding the thermodynamic stabilities and molecular interactions of these compounds (Taskinen, 1998).
Coordination Compounds
1,1-Dimethyl-4-methylidenecyclohexane derivatives have been used to create coordination compounds. For example, dimethylhydrazones derived from related cyclohexane structures have been used to form tetrahedral complexes with metals like cobalt and zinc, providing insights into the chelating properties of these compounds (Demertzi et al., 1984).
Antimicrobial Activity
Compounds structurally related to 1,1-Dimethyl-4-methylidenecyclohexane have been investigated for their antimicrobial properties. For instance, novel derivatives carrying the biologically active sulfonamide moiety have shown interesting antimicrobial activity, which could have significant implications for developing new antimicrobial agents (Ghorab et al., 2017).
Ordering in Nematic Solvents
The orientational ordering of cyclic aliphatic solutes, including 1,1-dimethylcyclohexane (a compound related to 1,1-Dimethyl-4-methylidenecyclohexane), has been examined in nematic solvents. This study contributes to understanding the interactions and ordering of such compounds in specific solvent environments (Terzis et al., 1996).
Safety and Hazards
The compound “1,1-Dimethyl-4-methylidenecyclohexane” is classified as a highly flammable liquid and vapor . It may be fatal if swallowed and enters airways . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces . It’s recommended to keep the container tightly closed and to use only non-sparking tools .
Propriétés
IUPAC Name |
1,1-dimethyl-4-methylidenecyclohexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16/c1-8-4-6-9(2,3)7-5-8/h1,4-7H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRXIEFNGOETTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=C)CC1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dimethyl-4-methylidenecyclohexane | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-1-(2-fluorophenethyl)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2876658.png)
![2-[(4-Chloro-2-fluorophenoxy)methyl]-1-(2-methylpropyl)aziridine](/img/structure/B2876659.png)
![3-(benzo[d]thiazol-2-yloxy)-N-(3,4-dimethoxybenzyl)azetidine-1-carboxamide](/img/structure/B2876662.png)


![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2876668.png)


![3-[3-(4-Fluoro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid](/img/no-structure.png)

![1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl 3-nitrobenzene-1-sulfonate](/img/structure/B2876677.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2876678.png)
![3-((2-(2-chlorophenyl)-2-oxoethyl)thio)-7-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2876679.png)
![3-(2-bromophenyl)-N-(2,3-dimethylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B2876680.png)